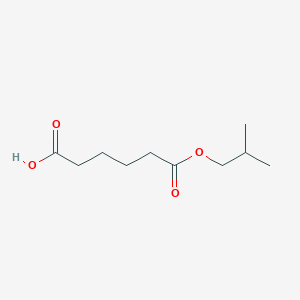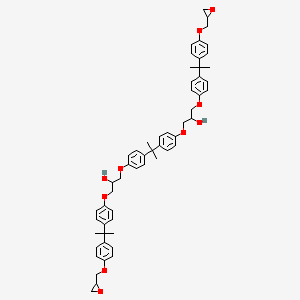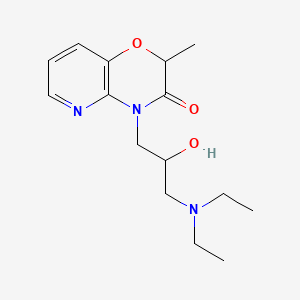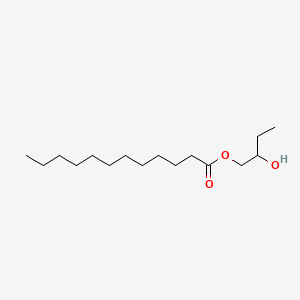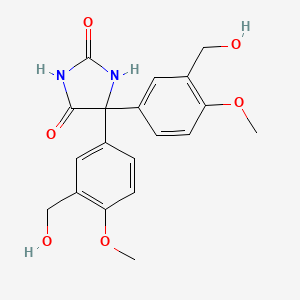
2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-bis(3-(hidroximetil)-4-metoxifenil)-2,4-imidazolidindiona es un compuesto químico con una estructura compleja que incluye grupos imidazolidindiona y fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,5-bis(3-(hidroximetil)-4-metoxifenil)-2,4-imidazolidindiona generalmente implica la reacción de derivados de fenilo apropiados con imidazolidindiona en condiciones controladas. Las condiciones de reacción a menudo incluyen temperaturas específicas, solventes y catalizadores para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. El proceso puede incluir pasos como purificación, cristalización y control de calidad para garantizar que el producto final cumpla con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
5,5-bis(3-(hidroximetil)-4-metoxifenil)-2,4-imidazolidindiona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Las condiciones pueden variar según la reacción y el producto deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
5,5-bis(3-(hidroximetil)-4-metoxifenil)-2,4-imidazolidindiona tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo o intermedio en la síntesis orgánica.
Biología: Estudiado por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Investigado por sus potenciales propiedades terapéuticas y efectos sobre diversas vías biológicas.
Industria: Utilizado en la producción de materiales y productos químicos especializados.
Mecanismo De Acción
El mecanismo de acción de 5,5-bis(3-(hidroximetil)-4-metoxifenil)-2,4-imidazolidindiona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 5,5-Bis(3-hidroxifenil)-2,4-imidazolidindiona
- 5,5-Bis(4-clorofenil)-2,4-imidazolidindiona
- 5,5-Bis(3,4,5-trihidroxifenil)-2,4-imidazolidindiona
Singularidad
Este artículo detallado proporciona una visión general completa de 5,5-bis(3-(hidroximetil)-4-metoxifenil)-2,4-imidazolidindiona, cubriendo sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares.
Propiedades
Número CAS |
74697-46-4 |
|---|---|
Fórmula molecular |
C19H20N2O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5,5-bis[3-(hydroxymethyl)-4-methoxyphenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O6/c1-26-15-5-3-13(7-11(15)9-22)19(17(24)20-18(25)21-19)14-4-6-16(27-2)12(8-14)10-23/h3-8,22-23H,9-10H2,1-2H3,(H2,20,21,24,25) |
Clave InChI |
ITRRQSUTLLSHSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=C(C=C3)OC)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



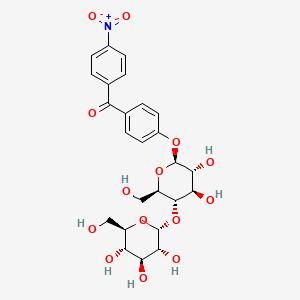
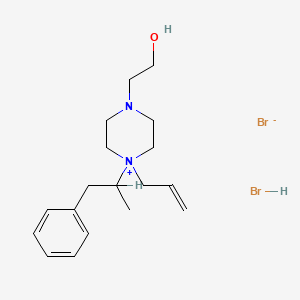
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)



